脲, N-[[2-(3,3-二甲基丁基)-4-(三氟甲基)苯基]甲基]-N'-(1-甲基-1H-吲唑-4-基)-
描述
ABT116, also known as a transient receptor potential vanilloid type 1 antagonist, is a small molecule drug with the molecular formula C23H27F3N4O and a molecular weight of 432.48 g/mol . It is primarily used in scientific research and has shown potential in providing analgesia for various conditions .
科学研究应用
ABT116 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of transient receptor potential vanilloid type 1 antagonists.
Biology: Investigated for its role in modulating pain pathways and nociception.
Medicine: Explored for its potential in providing analgesia for conditions like osteoarthritis and synovitis.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ABT116 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,3-dimethylbutylamine with 4-(trifluoromethyl)benzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 1-methyl-1H-indazole-4-carboxylic acid to form the core structure of ABT116.
Final modifications: The core structure is then modified by introducing functional groups such as urea and trifluoromethyl groups to obtain the final product.
Industrial Production Methods
Industrial production of ABT116 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions
ABT116 undergoes various chemical reactions, including:
Oxidation: ABT116 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ABT116 can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
作用机制
ABT116 exerts its effects by antagonizing the transient receptor potential vanilloid type 1 receptor. This receptor is a ligand-gated nonselective cation channel that plays a crucial role in nociception and pain perception. By blocking this receptor, ABT116 reduces the influx of calcium ions, thereby attenuating pain signals. The molecular targets and pathways involved include the modulation of intracellular calcium concentrations and the inhibition of pain-related signaling pathways .
相似化合物的比较
ABT116 is compared with other transient receptor potential vanilloid type 1 antagonists, such as:
- A-425619
- A-784168
- AMG8163
- AMG9810
- Capsazepine
- JNJ-17203213
- JYL1421
Uniqueness
ABT116 stands out due to its high potency and selectivity for the transient receptor potential vanilloid type 1 receptor. It has shown promising results in preclinical studies for its analgesic effects, making it a valuable compound for further research and development .
属性
CAS 编号 |
1008529-42-7 |
---|---|
分子式 |
C23H27F3N4O |
分子量 |
432.5 g/mol |
IUPAC 名称 |
1-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-3-(1-methylindazol-4-yl)urea |
InChI |
InChI=1S/C23H27F3N4O/c1-22(2,3)11-10-15-12-17(23(24,25)26)9-8-16(15)13-27-21(31)29-19-6-5-7-20-18(19)14-28-30(20)4/h5-9,12,14H,10-11,13H2,1-4H3,(H2,27,29,31) |
InChI 键 |
SMJCAASNPAKOIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
规范 SMILES |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ABT-116; ABT 116; ABT116; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。